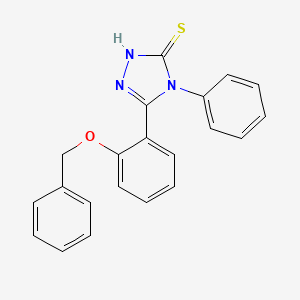
2,4-Dichloro-5-(2-chloro-6-phenylpyrimidin-4-yl)pyrimidine
Overview
Description
2,4-Dichloro-5-(2-chloro-6-phenylpyrimidin-4-yl)pyrimidine is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(2-chloro-6-phenylpyrimidin-4-yl)pyrimidine typically involves multiple steps, starting from basic pyrimidine derivativesThe reaction conditions often require the use of solvents like dioxane and catalysts to facilitate the process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and coupling reactions. The use of solid acids as catalysts can simplify the synthesis process and reduce production costs . Additionally, employing safer bases like sodium methoxide instead of more hazardous ones can enhance the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-(2-chloro-6-phenylpyrimidin-4-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is a common reaction where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Coupling Reactions: These are used to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or piperidine in solvents like dioxane.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2,4-Dichloro-5-(2-chloro-6-phenylpyrimidin-4-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Biological Studies: The compound’s interactions with biological molecules make it a valuable tool for studying enzyme mechanisms and receptor binding.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(2-chloro-6-phenylpyrimidin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2,4-Dichloropyrimidine: A simpler pyrimidine derivative used in similar applications.
2,4-Dichloro-6-methylpyrimidine: Another related compound with distinct reactivity and applications.
Uniqueness: Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
2,4-dichloro-5-(2-chloro-6-phenylpyrimidin-4-yl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N4/c15-12-9(7-18-13(16)21-12)11-6-10(19-14(17)20-11)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZUCPZMJBKOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C3=CN=C(N=C3Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(2-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B3499823.png)
![3-allyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-iodo-4(3H)-quinazolinone](/img/structure/B3499833.png)

![5-chloro-8-[(2-chloro-6-fluorobenzyl)oxy]quinoline](/img/structure/B3499852.png)
![N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B3499855.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3499875.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B3499879.png)

![N~1~-(5-CHLORO-2-METHOXYPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B3499897.png)
![N-[(4-bromo-2-chlorophenyl)carbamothioyl]-3-ethoxybenzamide](/img/structure/B3499904.png)
![2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE](/img/structure/B3499915.png)
![(4-Chloro-2,5-dimethoxyphenyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B3499925.png)
![(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B3499927.png)
![ETHYL 4-({[4-(4-FLUOROANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B3499932.png)
